2-(piperazine-1-carbonyl)-1H-indole hydrochloride 2-(piperazine-1-carbonyl)-1H-indole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1028800-67-0
VCID: VC7678018
InChI: InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12;/h1-4,9,14-15H,5-8H2;1H
SMILES: C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2.Cl
Molecular Formula: C13H16ClN3O
Molecular Weight: 265.74

2-(piperazine-1-carbonyl)-1H-indole hydrochloride

CAS No.: 1028800-67-0

Cat. No.: VC7678018

Molecular Formula: C13H16ClN3O

Molecular Weight: 265.74

* For research use only. Not for human or veterinary use.

2-(piperazine-1-carbonyl)-1H-indole hydrochloride - 1028800-67-0

Specification

CAS No. 1028800-67-0
Molecular Formula C13H16ClN3O
Molecular Weight 265.74
IUPAC Name 1H-indol-2-yl(piperazin-1-yl)methanone;hydrochloride
Standard InChI InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12;/h1-4,9,14-15H,5-8H2;1H
Standard InChI Key RVRINISKQQDUMY-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2.Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a 1H-indole core substituted at the C-2 position with a piperazine-1-carbonyl group, protonated as a hydrochloride salt. Key structural insights include:

  • Molecular formula: C₁₃H₁₅N₃O·HCl (CID 921599) .

  • SMILES: C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2.Cl, reflecting the indole-piperazine linkage and chloride counterion .

  • Hydrogen bonding capacity: The piperazine nitrogen atoms and carbonyl oxygen enable interactions with biological targets, as evidenced by molecular docking studies .

Physicochemical Properties

Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (152.4 Ų) and [M+Na]⁺ (164.4 Ų) suggest moderate polarity, aligning with its solubility in polar aprotic solvents like dimethylformamide (DMF) . The hydrochloride form enhances aqueous solubility, critical for in vitro assays .

Synthetic Methodologies

General Synthesis Strategies

The compound is typically synthesized via a two-step protocol:

  • Formation of the piperazine-indole hybrid: Piperazine is condensed with 1H-indole-2-carboxylic acid derivatives using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF, yielding the free base .

  • Salt formation: Treatment with hydrochloric acid in ethanol or dichloromethane produces the hydrochloride salt, purified via silica gel chromatography .

Representative Reaction Scheme

  • Coupling reaction:
    1H-Indole-2-carboxylic acid+PiperazineHATU, DIPEA2-(Piperazine-1-carbonyl)-1H-indole\text{1H-Indole-2-carboxylic acid} + \text{Piperazine} \xrightarrow{\text{HATU, DIPEA}} \text{2-(Piperazine-1-carbonyl)-1H-indole}

  • Salt formation:
    2-(Piperazine-1-carbonyl)-1H-indole+HCl2-(Piperazine-1-carbonyl)-1H-indole hydrochloride\text{2-(Piperazine-1-carbonyl)-1H-indole} + \text{HCl} \rightarrow \text{2-(Piperazine-1-carbonyl)-1H-indole hydrochloride}

Optimization and Scalability

Microwave-assisted synthesis (150°C, 1 hour) significantly reduces reaction times compared to conventional reflux methods, improving yields from 19% to 67% in analogous compounds . Solvent systems such as ethanol/dichloromethane (1:10–15 v/v) are preferred for column chromatography purification .

Pharmacological Activities

Antibacterial Efficacy

Derivatives of 2-(piperazine-1-carbonyl)-1H-indole exhibit broad-spectrum antibacterial activity, particularly against Gram-positive pathogens:

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Analogues

CompoundS. aureus 26003 (μg/mL)P. aeruginosa 27853 (μg/mL)Reference
5e48
5f22
Norfloxacin84
  • Structure-activity relationship (SAR): Bromine or methyl groups at the indole C-6 position enhance potency against Pseudomonas aeruginosa (MIC = 2 μg/mL for 5f), outperforming norfloxacin .

Table 2: HDAC Inhibition Profiles

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HCT116 Cell Line IC₅₀ (μM)
6a2052803.2
Chidamide3114205.1
  • Mechanistic insights: Molecular docking reveals hydrogen bonds between the carbonyl group and HDAC1’s catalytic zinc ion, explaining the submicromolar activity .

Mechanisms of Action

Antibacterial Mechanisms

  • Membrane disruption: Treatment with 2-(piperazine-1-carbonyl)-1H-indole derivatives increases propidium iodide uptake in P. aeruginosa, indicating outer and inner membrane permeabilization .

  • Depolarization: Dose-dependent fluorescence intensity changes in DiSC₃(5) assays confirm membrane potential dissipation, a hallmark of bactericidal activity .

Anticancer Mechanisms

  • HDAC inhibition: The compound selectively inhibits class I HDACs (HDAC1–3), modulating histone acetylation and reactivating tumor suppressor genes .

  • Apoptosis induction: In K562 leukemia cells, it activates caspase-3/7 pathways, with a 2.5-fold increase in apoptosis compared to untreated controls .

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